molecular formula C9H9F2N B13612320 3-(2,3-Difluorophenyl)prop-2-en-1-amine

3-(2,3-Difluorophenyl)prop-2-en-1-amine

Cat. No.: B13612320
M. Wt: 169.17 g/mol
InChI Key: DHQBUVVTANHEOA-DUXPYHPUSA-N
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Description

3-(2,3-Difluorophenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)prop-2-en-1-amine typically involves the reaction of 2,3-difluorobenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

3-(2,3-Difluorophenyl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of advanced materials, such as polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The difluorophenyl group enhances the compound’s binding affinity and specificity, while the prop-2-en-1-amine moiety facilitates interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Difluorophenyl)prop-2-en-1-amine
  • 3-(3,4-Difluorophenyl)prop-2-en-1-amine
  • 3-(2,4-Difluorophenyl)prop-2-en-1-amine

Uniqueness

3-(2,3-Difluorophenyl)prop-2-en-1-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(E)-3-(2,3-difluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9F2N/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1-5H,6,12H2/b4-2+

InChI Key

DHQBUVVTANHEOA-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)/C=C/CN

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=CCN

Origin of Product

United States

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